Product packaging for CDK-IN-4.35(Cat. No.:)

CDK-IN-4.35

Cat. No.: B1192486
M. Wt: 419.551
InChI Key: PCQPAKMJSYGXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CDK-IN-4.35 is a cell-permeable compound that acts as a potent and selective ATP-competitive inhibitor for cyclin-dependent kinases (CDKs). CDKs are serine/threonine kinases that form complexes with cyclin partners to play an integral role in regulating the eukaryotic cell cycle; their deregulation is a hallmark of human cancer . In biochemical assays, this compound demonstrates high potency against CDK family members involved in cell cycle progression and transcriptional regulation. By inhibiting specific CDKs, this compound effectively suppresses the phosphorylation of key substrate proteins, such as the retinoblastoma (Rb) protein, leading to cell cycle arrest, particularly at the G1 phase, and inducing apoptosis in malignant cells . This compound provides a valuable research tool for investigating cell cycle control, signal transduction pathways, and mechanisms of oncogenesis. It is also useful in studies exploring resistance mechanisms to existing CDK4/6 inhibitors and for evaluating potential combination therapies in various cancer models, including breast cancer and colorectal cancer . This product is intended for research applications only. It is not for use in humans, nor for diagnostic, therapeutic, or any other clinical purposes. Researchers should refer to the scientific literature and the product's Certificate of Analysis for specific data on solubility, storage conditions, and inhibitory concentration (IC50) values against individual CDK targets.

Properties

Molecular Formula

C22H25N7S

Molecular Weight

419.551

IUPAC Name

5-((2-Aminoethyl)thio)-3-isopropyl-N-(4-(pyridin-2-yl)benzyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C22H25N7S/c1-14(2)18-19-20(29-28-18)21(27-22(26-19)30-12-10-23)25-13-15-6-8-16(9-7-15)17-5-3-4-11-24-17/h3-9,11,14H,10,12-13,23H2,1-2H3,(H,28,29)(H,25,26,27)

InChI Key

PCQPAKMJSYGXRE-UHFFFAOYSA-N

SMILES

CC(C1=C2N=C(SCCN)N=C(NCC3=CC=C(C4=NC=CC=C4)C=C3)C2=NN1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK-IN-4.35

Origin of Product

United States

Historical Context and Evolution of Cyclin Dependent Kinase Inhibitors As Research Tools

Early Generation Pan-CDK Inhibitors and Their Academic Impact

The first generation of CDK inhibitors developed were largely non-selective, often referred to as "pan-CDK" inhibitors because they targeted multiple CDKs wikipedia.orgtandfonline.comresearchgate.netmdpi.com. These compounds, many of which were initially extracted from natural sources, emerged over 30 years ago mdpi.com. While their lack of specificity presented challenges for clinical application due to toxicity, they proved to be significant tools in academic research for broadly inhibiting cell cycle progression and exploring the general impact of CDK activity on cellular functions mdpi.comwikipedia.orgtandfonline.comnih.govresearchgate.nettandfonline.com.

Two notable examples of these early pan-CDK inhibitors are Flavopiridol (also known as Alvocidib) and Roscovitine (also known as Seliciclib or CYC202) tandfonline.commdpi.comnih.govresearchgate.netnih.gov. Flavopiridol was among the first CDK inhibitors to enter clinical trials and has been extensively studied in academic settings mdpi.comnih.govresearchgate.net. It inhibits a range of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, albeit with varying potency tandfonline.commdpi.comnih.govmdpi.com. Roscovitine is another purine-based inhibitor that preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9 wikipedia.orgnih.govguidetopharmacology.org. It is a poor inhibitor of CDK4 and CDK6 mdpi.com.

These early inhibitors were instrumental in demonstrating that pharmacological inhibition of CDKs could indeed block cell division and inhibit cell proliferation in various cell lines nih.govmdpi.com. They allowed researchers to induce cell cycle arrest at specific phases, such as G1 and G2, providing means to study the regulatory checkpoints of the cell cycle tocris.com. Despite their broad activity, studies using these compounds provided foundational insights into the roles of CDKs in different cellular contexts and the potential of CDK inhibition as a research strategy mdpi.comresearchgate.net.

Table 1: Selectivity Profiles of Early Pan-CDK Inhibitors (Representative IC50 values)

CompoundCDK1CDK2CDK4CDK6CDK7CDK9Source
Flavopiridol30 nM nih.gov170 nM nih.gov, 84-200 nM tocris.com100 nM nih.gov60 nM nih.gov300 nM nih.gov10 nM nih.gov, 6-25 nM tocris.com nih.govtocris.com
Roscovitine0.2-0.5 μM mdpi.com0.2-0.5 μM mdpi.com>100 μM mdpi.com>100 μM mdpi.com0.2-0.5 μM mdpi.com0.2-0.5 μM mdpi.com mdpi.com

Note: IC50 values can vary depending on the experimental conditions and assay methods used.

Emergence of Selective CDK Inhibitors

While pan-CDK inhibitors provided initial insights, their lack of specificity limited their utility for dissecting the distinct roles of individual CDKs mdpi.comnih.govtandfonline.comresearchgate.net. The recognition of the functional redundancy among different CDKs and the potential for off-target effects prompted a shift in research towards developing more selective inhibitors tandfonline.compromegaconnections.com. The goal was to create compounds that could potently inhibit specific CDK isoforms, thereby allowing researchers to probe the functions of individual CDKs with greater precision tandfonline.comresearchgate.netnih.gov.

This led to the development of inhibitors with enhanced selectivity for particular CDKs or subsets of CDKs tandfonline.commdpi.comwikipedia.orgtandfonline.comresearchgate.netmdpi.comtandfonline.compromegaconnections.comnih.govmdanderson.orgrsc.orgfrontiersin.org. Significant progress has been made in developing selective inhibitors for various CDKs, including CDK4/6, CDK2, CDK7, and CDK9 researchgate.netnih.govmdanderson.orgfrontiersin.orgncl.ac.ukresearchgate.net. The development of highly selective CDK4/6 inhibitors, such as palbociclib (B1678290), abemaciclib, and ribociclib, marked a major advancement, demonstrating the feasibility of targeting specific CDKs with improved outcomes in certain contexts tandfonline.comwikipedia.orgtandfonline.comresearchgate.netmdpi.commdanderson.orgfrontiersin.orgmdpi.com. These selective inhibitors have become crucial tools for studying the specific contributions of individual CDKs to cell cycle regulation and other cellular processes promegaconnections.commdanderson.orgnih.gov.

CDK-IN-4.35 is an example of a selective CDK inhibitor that has been utilized as a research tool guidetopharmacology.orgacs.org. It is characterized as a selective inhibitor of CDKs 2, 5, and 9 guidetopharmacology.orgacs.org. Research involving compound 4.35 has explored its antiproliferative activity, particularly in non-Hodgkin lymphoma cell lines acs.org. Studies have shown that treatment with 4.35 can lead to the dephosphorylation of CDK substrates, cleavage of PARP-1, downregulation of XIAP and MCL-1, and activation of caspases, collectively indicating the induction of apoptosis in cultured lymphoma cells acs.org. Furthermore, compound 4.35 has demonstrated significant activity in both cell line xenograft and patient-derived xenograft mouse models, supporting its utility in preclinical research for evaluating potential therapeutic strategies acs.org. The co-crystal structure of 4.35 bound to CDK2/cyclin A2 has been determined, providing valuable structural insights into its binding mode within the kinase active site guidetopharmacology.orgacs.org. This detailed understanding of inhibitor-kinase interactions is crucial for structure-based drug design and for interpreting the results of research studies using such compounds ncl.ac.uknih.gov.

Table 2: Selectivity Profile of this compound

CompoundTargeted CDKsResearch FocusKey Findings (as research tool)Source
This compoundCDK2, CDK5, CDK9 guidetopharmacology.orgacs.orgNon-Hodgkin Lymphoma acs.orgInduces apoptosis in lymphoma cell lines; shows activity in xenograft models; co-crystal structure with CDK2/cyclin A2 available. guidetopharmacology.orgacs.org guidetopharmacology.orgacs.org

The development and application of selective CDK inhibitors like this compound have significantly advanced the ability of researchers to investigate the specific roles of individual CDKs in cellular signaling pathways and disease pathogenesis. By providing more precise tools compared to their pan-selective predecessors, these compounds enable a deeper understanding of CDK biology and facilitate the identification of specific CDK targets for therapeutic development.

Cdk in 4.35: Discovery and Early Characterization

Rationale for the Design and Development of CDK-IN-4.35

The primary impetus for the development of this compound, also known as compound 4.35, stemmed from the therapeutic potential of targeting CDKs in oncology, particularly in lymphomas. guidetopharmacology.orgproteopedia.org Cyclin-dependent kinases are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle. nih.govnih.gov In many cancerous cells, aberrant CDK activity leads to uncontrolled proliferation. fiercebiotech.com Therefore, inhibiting these kinases presents a logical strategy to halt tumor growth.

The design of this compound was specifically aimed at achieving selectivity for a subset of CDKs, namely CDK2, CDK5, and CDK9. guidetopharmacology.orgproteopedia.org While CDK2 is a key regulator of the G1-S and S phases of the cell cycle, CDK5 has been implicated in various cellular processes beyond its traditional role in the nervous system, including potential involvement in mitosis. proteopedia.orgdana-farber.org Furthermore, CDK9 plays a critical role in the regulation of transcription. By targeting this specific combination of CDKs, the researchers aimed to create a compound with a multi-faceted anti-cancer effect, including the induction of apoptosis (programmed cell death). guidetopharmacology.orgproteopedia.org The development of a selective inhibitor was also driven by the need to minimize off-target effects, a common challenge with earlier, less specific CDK inhibitors. nih.gov

Computational and Rational Design Approaches

The development of this compound was heavily reliant on a structure-based rational design approach. A key tool in this process was the use of X-ray crystallography to understand the interaction between the inhibitor and its target. The co-crystal structure of this compound bound to the CDK2/cyclin A2 complex was determined and deposited in the Protein Data Bank with the accession code 6GVA. guidetopharmacology.orgproteopedia.orgebi.ac.ukrcsb.org

This structural information provided invaluable insights into how this compound binds to the active site of the kinase. proteopedia.org The inhibitor belongs to the chemical class of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines. proteopedia.orgebi.ac.uk The crystallographic data revealed the precise orientation of the molecule within the ATP-binding pocket of CDK2, elucidating the key molecular interactions responsible for its potent inhibition. This detailed understanding of the binding mode is crucial for the further optimization of this chemical scaffold to enhance potency and selectivity.

Initial Biochemical and Cellular Activity Screens

Following its design and synthesis, this compound underwent extensive preclinical evaluation to determine its inhibitory activity and cellular effects.

Biochemical Assays

Kinase profiling studies were conducted to assess the selectivity of this compound. These assays confirmed that the compound is a highly selective inhibitor of CDK2, CDK5, and CDK9. guidetopharmacology.orgproteopedia.org The high degree of selectivity is a significant finding, as it suggests a more targeted mechanism of action with potentially fewer side effects compared to pan-CDK inhibitors.

Cellular Assays

The anti-proliferative activity of this compound was evaluated across a broad panel of over 60 cancer cell lines, where it demonstrated significant activity. proteopedia.orgrcsb.org In cultured lymphoma cell lines, treatment with this compound led to several key cellular events indicative of its mechanism of action:

Dephosphorylation of CDK substrates: The compound effectively reduced the phosphorylation of proteins that are known substrates of its target CDKs, confirming its inhibitory action within the cellular context. proteopedia.orgrcsb.org

Induction of Apoptosis: Treatment with this compound resulted in the cleavage of PARP-1 and the activation of caspases, which are hallmark indicators of apoptosis. proteopedia.orgrcsb.org

Downregulation of Anti-Apoptotic Proteins: The levels of anti-apoptotic proteins such as XIAP and MCL-1 were downregulated, further contributing to the pro-apoptotic effect of the compound. proteopedia.orgrcsb.org

These findings from the initial biochemical and cellular screens underscored the potential of this compound as a promising anti-cancer agent, particularly for lymphomas, and provided a strong rationale for its further development. proteopedia.org

Interactive Data Table: Kinase Selectivity of this compound

Target KinaseInhibition
CDK2High
CDK5High
CDK9High
Other KinasesLow/Negligible

Synthetic Methodologies and Structural Elucidation of Cdk in 4.35 and Analogs

Total Synthesis Pathways of CDK-IN-4.35

The synthesis of N,4-di(1H-pyrazolyl)pyrimidin-2-amines, the structural class to which this compound belongs, is typically achieved through a multi-step synthetic sequence involving key cross-coupling reactions. mdpi.comnih.gov The general pathway leverages the versatility of palladium-catalyzed reactions to construct the core scaffold.

A representative synthesis begins with a disubstituted pyrimidine (B1678525), such as a 5-substituted-2,4-dichloropyrimidine. mdpi.com The first key step is a Suzuki coupling reaction. mdpi.com In this step, the 2,4-dichloropyrimidine (B19661) is reacted with a pyrazole-derived boronic acid pinacol (B44631) ester, for instance, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester. mdpi.com This reaction, catalyzed by a palladium complex like PdCl₂(dppf)·DCM in the presence of a base such as potassium carbonate, selectively forms a carbon-carbon bond at the C4 position of the pyrimidine ring, yielding a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate. mdpi.com

The second crucial step is a Buchwald-Hartwig amination. mdpi.com The resulting 2-chloro-4-pyrazolylpyrimidine intermediate is then coupled with a second pyrazole-containing amine, such as a 4-amino-1H-pyrazole derivative. mdpi.com This palladium-catalyzed cross-coupling reaction forms the C-N bond at the C2 position of the pyrimidine ring, completing the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. mdpi.com The final product is then purified using techniques like flash column chromatography. mdpi.com

Table 1: Key Reactions in the Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Scaffold

Step Reaction Type Key Reagents Catalyst/Base Outcome
1 Suzuki Coupling 5-substituted-2,4-dichloropyrimidine, Pyrazole (B372694) boronic acid pinacol ester PdCl₂(dppf)·DCM, K₂CO₃ Formation of 2-chloro-4-pyrazolylpyrimidine intermediate. mdpi.com

| 2 | Buchwald-Hartwig Amination | 2-chloro-4-pyrazolylpyrimidine, Aminopyrazole derivative | Palladium catalyst | Formation of the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product. mdpi.com |

Synthetic Strategies for Analog Generation

The generation of analogs from a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound and related compounds, several strategies have been employed to explore the structure-activity relationship (SAR).

Modification of the Pyrimidine Core: One common strategy is the introduction of different substituents at the C5 position of the pyrimidine ring. For example, replacing a fluorine atom with a chlorine atom was shown to maintain potent inhibitory activity against CDK2 and CDK5. nih.gov This type of modification explores how sterics and electronics at this position influence binding affinity.

Variation of the Pyrazole Moieties: The structure of the pyrazole rings attached at both the C4 and N2 positions of the pyrimidine core can be altered. This includes adding substituents to the pyrazole rings or changing their point of attachment (regioisomerism). mdpi.comnih.gov For instance, studies on related pyrazolopyrimidine inhibitors showed that changing the substitution pattern on the pyrazole ring could significantly impact CDK2 inhibitory activity. nih.gov A study demonstrated that the orientation of the 1H-pyrazolyl ring at the C2-amino position is critical for activity, with a 1H-pyrazol-4-yl counterpart being significantly more potent than a 1H-pyrazol-5-yl analog. nih.gov

Bioisosteric Replacement: A broader strategy involves the bioisosteric replacement of entire functional groups. In the development of this class of inhibitors, the phenylsulfonamide moiety of a parent lead compound was replaced with various pyrazole-derived groups, leading to the discovery of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine chemotype with improved potency and selectivity for CDK2 over other kinases like CDK1 and CDK9. mdpi.comnih.gov

Modification of the Core Heterocycle: In the broader context of developing CDK inhibitors, another successful strategy has been the modification of the central purine (B94841) or pyrimidine heterocycle itself. nih.gov For a series of 2-arylaminopurines, replacing the purine with scaffolds like triazolopyrimidine, pyrazolopyrimidine, and pyrrolopyrimidine was generally well-tolerated and in some cases led to more potent compounds. nih.gov

Spectroscopic and Crystallographic Methods for Structural Confirmation

The definitive identification and structural characterization of newly synthesized compounds like this compound and its analogs rely on a combination of spectroscopic and crystallographic techniques. acs.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for elucidating the molecular structure in solution.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms. For N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, characteristic signals confirm the presence of protons on the pyrazole and pyrimidine rings, as well as any substituents. mdpi.com For example, specific singlets in the aromatic region can be assigned to pyrazolyl and pyrimidinyl protons, while signals corresponding to alkyl groups (e.g., ethyl-CH₂) appear in the upfield region. mdpi.comnih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of carbon atoms in the pyrazole and pyrimidine rings confirm the core structure, and signals for any attached functional groups can also be identified. mdpi.comnih.gov

Table 2: Representative NMR Data for a N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Analog

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H 9.56 NH proton mdpi.comnih.gov
¹H 7.51 - 8.64 Pyrazolyl and Pyrimidinyl protons mdpi.comnih.gov
¹H 4.35 Ethyl-CH₂ (if present) mdpi.comnih.gov

| ¹³C | 39.2 - 66.7 | Aliphatic carbons (if present) mdpi.comnih.gov |

X-ray Crystallography: X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. libretexts.orgcaltech.edu For kinase inhibitors, co-crystallization of the compound with its target protein (e.g., CDK2/cyclin complex) is particularly valuable. rcsb.orgnih.gov This technique provides unambiguous proof of the inhibitor's binding mode within the ATP-binding pocket of the kinase, revealing key hydrogen bonds and hydrophobic interactions with amino acid residues like Leu83 in the hinge region of CDK2. nih.govacs.org The co-crystal structure of a related compound, this compound, bound to CDK2/cyclin A2 has been solved and deposited in the Protein Data Bank (PDB ID: 6GVA), confirming its binding to the kinase active site. guidetopharmacology.org

Molecular Mechanism of Action of Cdk in 4.35

Specificity Profile Against CDK Isoforms

CDK-IN-4.35 exhibits a distinct pattern of inhibition against various CDK isoforms, demonstrating high potency towards a select few while showing significantly less activity against others. This selectivity is a key characteristic of the compound, defining its therapeutic potential and its utility as a chemical probe for studying specific CDK functions.

Differential Inhibition of CDK2, CDK5, and CDK9 Kinase Activity

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), CDK5, and CDK9. guidetopharmacology.orgproteopedia.org Kinase profiling has confirmed the high selectivity of this compound for these three specific CDKs. proteopedia.org The inhibition of CDK2, a key regulator of cell cycle progression, contributes to the compound's anti-proliferative effects. idrblab.netmdpi.com CDK5, while primarily known for its role in the nervous system, is also implicated in cancer. mdpi.com CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription. mdpi.com The simultaneous inhibition of these three kinases by this compound suggests a multi-pronged mechanism of action, impacting cell cycle control and transcriptional regulation.

Inhibitory Activity of this compound Against Selected CDK Isoforms
Target KinaseReported Inhibition
CDK2High Potency
CDK5High Potency
CDK9High Potency

Kinase Selectivity Across the Human Kinome

The selectivity of a kinase inhibitor is a critical factor, as off-target effects can lead to toxicity. revvity.com this compound has demonstrated a high degree of selectivity for CDK2, CDK5, and CDK9 when profiled against a broad panel of human kinases. proteopedia.org This indicates that the compound's biological effects are likely mediated primarily through the inhibition of these specific targets, minimizing the potential for unintended interactions with other kinases in the human kinome. The ability to selectively target a small subset of kinases is a desirable feature for a therapeutic agent. reactionbiology.com

Structural Basis of this compound Binding and Inhibition

The precise molecular interactions between this compound and its target kinases are crucial for its inhibitory activity. The co-crystal structure of the compound bound to the CDK2/cyclin A2 complex provides a detailed atomic-level view of this interaction, revealing the structural basis for its potency and selectivity.

Co-crystal Structure Analysis of this compound Bound to CDK2/cyclin A2 (PDB ID: 6GVA)

The three-dimensional structure of this compound in complex with CDK2 and its regulatory partner, cyclin A2, has been determined by X-ray crystallography and is available in the Protein Data Bank under the accession code 6GVA. guidetopharmacology.orgrcsb.org This structural information confirms that this compound binds directly within the ATP-binding pocket of the CDK2 active site. proteopedia.org The structure reveals a hetero-dimeric assembly of the Cyclin A2-CDK2 complex with the inhibitor bound. ebi.ac.uk

PDB Entry 6GVA Details
AttributeInformation
PDB ID6GVA
TitleCDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR4455
OrganismHomo sapiens
MethodX-ray Diffraction

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein can induce conformational changes in the protein's structure. In the case of CDK2, the binding of an inhibitor like this compound can stabilize specific conformations of the kinase. acs.org Cyclin binding itself induces significant conformational changes in CDK2, particularly in the αC-helix and the activation loop (T-loop), which are essential for kinase activation. nih.gov Inhibitor binding within the ATP pocket can further influence the conformation of these regions. For example, some inhibitors have been shown to stabilize a conformation of the glycine-rich loop that is favorable for inhibition. acs.org These ligand-induced conformational changes are a key aspect of the inhibitory mechanism, as they can lock the kinase in an inactive state, preventing it from adopting the active conformation required for catalysis. mdpi.com

Downstream Molecular Pathway Modulation by this compound

This compound exerts its biological effects by modulating several critical downstream molecular pathways that govern cell cycle progression, transcription, and apoptosis. Its primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which leads to a cascade of changes in the phosphorylation status and activity of key cellular proteins.

Impact on Retinoblastoma Protein (Rb) Phosphorylation Status

The Retinoblastoma protein (Rb) is a crucial tumor suppressor that acts as a primary regulator of the cell cycle, particularly at the G1/S transition checkpoint. ub.edu The function of Rb is tightly controlled by its phosphorylation state, which is mediated by cyclin/CDK complexes. nih.gov In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the S phase (DNA synthesis). ub.edu

For the cell to progress from the G1 to the S phase, cyclin D-CDK4/6 complexes initiate the mono-phosphorylation of Rb. elifesciences.org This is followed by further phosphorylation by the cyclin E-CDK2 complex, leading to a hyper-phosphorylated, inactive state of Rb. elifesciences.org This hyper-phosphorylation causes Rb to release E2F, allowing the transcription of S-phase genes and committing the cell to division. ub.edu

CDK inhibitors interfere with this process. Research on lymphoma cell lines treated with the compound designated "4.35" demonstrated a notable dephosphorylation of CDK substrates. researcher.life As Rb is a principal substrate of cell cycle CDKs, inhibition by this compound is expected to prevent or reverse its hyper-phosphorylation. theses.czcreativebiolabs.net By maintaining Rb in its active, hypophosphorylated state, the inhibitor effectively blocks the release of E2F, thereby halting the cell cycle at the G1 checkpoint.

Table 1: Rb Phosphorylation and Cell Cycle Control

Rb Phosphorylation StateRegulating Kinase(s)Interaction with E2FCell Cycle OutcomeEffect of CDK Inhibition
Hypophosphorylated (Active) -Binds to E2F, repressing transcriptionG1 ArrestMaintained/Promoted
Hyperphosphorylated (Inactive) Cyclin D/CDK4/6, Cyclin E/CDK2Releases E2F, allowing transcriptionProgression to S PhaseInhibited/Reversed

Regulation of Cell Cycle Checkpoint Proteins

Cell cycle progression is monitored by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. ub.educreativebiolabs.net These checkpoints are governed by the sequential activation and deactivation of CDK/cyclin complexes. lumenlearning.com Negative regulation at these checkpoints is often mediated by CDK inhibitors (CKIs), such as the p16INK4a and the CIP/KIP families (e.g., p21, p27). creativebiolabs.netkhanacademy.org

By directly inhibiting the kinase activity of CDKs, compounds like this compound functionally mimic the action of endogenous CKIs. This inhibition prevents the phosphorylation of proteins that are essential for advancing past checkpoints. lumenlearning.com For instance, by blocking CDK4/6 and CDK2, the inhibitor ensures that the G1/S checkpoint is not traversed. ub.edu This leads to an accumulation of cells in the G1 phase of the cell cycle, effectively preventing proliferation. The activity of key checkpoint regulators is thus modulated, enforcing a state of cell cycle arrest.

Modulation of Transcriptional Elongation through CDK9 Inhibition

Beyond its role in the cell cycle, this compound's mechanism involves the inhibition of transcriptional CDKs, particularly CDK9. researchgate.net CDK9 is the kinase component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin T partner. researchgate.netkoehlerlab.org P-TEFb plays a vital role in stimulating the elongation phase of transcription by RNA Polymerase II (Pol II). frontiersin.org

After Pol II initiates transcription at a gene promoter, it often pauses a short distance downstream. This promoter-proximal pausing is a key regulatory step. The release of Pol II from this paused state to begin productive elongation requires the activity of P-TEFb. frontiersin.orgelifesciences.org The CDK9 subunit of P-TEFb phosphorylates specific serine residues (Ser2) in the C-terminal domain (CTD) of Pol II, as well as negative elongation factors. researchgate.netkoehlerlab.org

Inhibition of CDK9 by compounds such as this compound prevents the phosphorylation of the Pol II CTD. elifesciences.org This failure to phosphorylate Ser2 stalls Pol II at the promoter, effectively blocking transcriptional elongation. koehlerlab.org This mechanism has a disproportionately large impact on genes with short-lived transcripts, including many oncogenes like MYC and anti-apoptotic proteins, which require constant transcriptional replenishment. researchgate.netkoehlerlab.orgwhiterose.ac.uk

Table 2: Mechanism of Transcriptional Regulation by CDK9

StepMolecular EventRole of CDK9Effect of this compound
1. Initiation RNA Polymerase II (Pol II) binds to the gene promoter.Not directly involved.-
2. Promoter-Proximal Pausing Pol II transcribes ~20-60 nucleotides and then pauses.Not directly involved.-
3. Elongation Activation P-TEFb complex is recruited.Phosphorylates Ser2 of the Pol II C-terminal domain.Blocks CDK9-mediated phosphorylation.
4. Productive Elongation Pol II is released from the pause and transcribes the full gene.Essential for this transition.Prevents elongation, leading to reduced mRNA levels of target genes.

Induction of Apoptosis Pathways (e.g., PARP-1 cleavage, XIAP, MCL-1 downregulation)

The inhibition of transcriptional and cell cycle CDKs by this compound culminates in the activation of apoptosis, or programmed cell death. This is achieved through the modulation of several key pro- and anti-apoptotic proteins. Research on cultured lymphoma cells treated with "4.35" explicitly showed the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and Myeloid cell leukemia-1 (MCL-1). researcher.life

MCL-1 and XIAP Downregulation: MCL-1 is a critical anti-apoptotic protein belonging to the BCL-2 family. researchgate.net XIAP is a potent endogenous inhibitor of caspases, the primary executioners of apoptosis. researchgate.net Both MCL-1 and XIAP are proteins with short half-lives, and their cellular levels depend on continuous transcription. researchgate.netelifesciences.org By inhibiting CDK9-mediated transcription, this compound leads to a rapid depletion of MCL-1 and XIAP mRNA and protein. researchgate.netelifesciences.org The loss of these key survival proteins lowers the threshold for apoptosis induction.

PARP-1 Cleavage: PARP-1 is a nuclear enzyme involved in DNA repair. frontiersin.orgfrontiersin.org During apoptosis, PARP-1 is a primary substrate for activated executioner caspases, such as caspase-3. frontiersin.org Caspase-3 cleaves the 116 kDa full-length PARP-1 into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment. frontiersin.orgresearchgate.net This cleavage inactivates PARP-1, preventing it from consuming energy (ATP) in futile DNA repair attempts and facilitating cellular disassembly. frontiersin.org The detection of cleaved PARP-1 is therefore a widely recognized hallmark of apoptosis. elifesciences.orgwhiterose.ac.uk The induction of PARP-1 cleavage by this compound confirms the activation of the caspase cascade and the execution of apoptosis. researcher.life

Table 3: Pro-Apoptotic Effects of this compound

Apoptotic MarkerFunctionImpact of this compoundConsequence
MCL-1 Anti-apoptotic protein, prevents mitochondrial outer membrane permeabilization. researchgate.netDownregulation due to transcriptional inhibition. researcher.liferesearchgate.netIncreased susceptibility to apoptotic stimuli.
XIAP Inhibits executioner caspases (e.g., caspase-3). researchgate.netDownregulation due to transcriptional inhibition. researcher.liferesearchgate.netRelief of caspase inhibition, promoting apoptosis.
PARP-1 DNA repair enzyme. frontiersin.orgCleavage by activated caspases. researcher.lifeInactivation of DNA repair, hallmark of apoptosis execution. frontiersin.org

Preclinical Pharmacological Evaluation of Cdk in 4.35

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for understanding the direct effects of a compound on cancer cells. For CDK-IN-4.35, these studies have explored its ability to inhibit cell growth, interfere with the cell division cycle, and induce programmed cell death in various cancer cell lines.

Anti-proliferative Activity in Diverse Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. acs.org This broad activity suggests its potential applicability in treating various types of cancer.

Lymphoma: The compound has shown strong anti-proliferative effects in non-Hodgkin lymphoma cell lines. acs.org Its development was, in part, aimed at addressing lymphoma. guidetopharmacology.org The mechanism behind this is linked to its ability to inhibit cyclin-dependent kinases (CDKs), which are often dysregulated in cancers like lymphoma. acs.org

Ovarian Cancer: While specific data on this compound in ovarian cancer is not detailed in the provided search results, the general class of CDK inhibitors has been investigated for this cancer type. For instance, other CDK inhibitors have shown the ability to inhibit the proliferation of Rb-proficient ovarian cancer cells. nih.gov The deregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a common feature in ovarian cancer, suggesting that CDK inhibitors could be a viable therapeutic strategy. nih.gov

Pancreatic Cancer: Similarly, while direct studies of this compound in pancreatic cancer are not extensively covered, the broader class of CDK inhibitors has been evaluated. For example, other novel CDK inhibitors have demonstrated the ability to suppress the proliferation of multiple human pancreatic cancer cell lines. researchgate.netnih.gov Pancreatic cancer is known for its aggressive nature and resistance to therapy, making the exploration of new therapeutic avenues like CDK inhibition critical. nih.gov

Table 1: Anti-proliferative Activity of this compound and Related CDK Inhibitors in Various Cancer Cell Lines This table is representative of the types of data generated in such studies and is based on the general findings for CDK inhibitors.

CompoundCancer TypeCell Line(s)Observed EffectReference
This compoundNon-Hodgkin LymphomaVariousPotent anti-proliferative activity acs.org
Other CDK InhibitorsOvarian CancerRb-proficient linesInhibited proliferation nih.gov
Other CDK InhibitorsPancreatic CancerMultiple human linesSuppressed cell proliferation researchgate.netnih.gov

Cell Cycle Arrest Induction

A key mechanism of action for CDK inhibitors is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. CDKs are essential for the progression through different phases of the cell cycle, and their inhibition can lead to arrest at specific checkpoints. researchgate.net

G1/S Phase Arrest: Inhibition of CDK4 and CDK6 is known to cause an arrest in the G1 phase of the cell cycle, preventing the cell from entering the S phase (DNA synthesis). researchgate.net This is a common mechanism for CDK inhibitors and has been observed in various cancer cell types, including gastric cancer cells treated with agents that down-regulate CDK4. nih.gov

G2/M Phase Arrest: Inhibition of other CDKs, such as CDK1 and CDK2, can lead to arrest at the G2/M checkpoint, which precedes mitosis. plos.orgmdpi.com In some cellular contexts, CDK2 has been shown to be uniquely involved in the G2/M checkpoint, particularly in the absence of p53. plos.org

For this compound, its high selectivity for CDK2, CDK5, and CDK9 suggests it can influence these cell cycle checkpoints. acs.org The dephosphorylation of CDK substrates observed in lymphoma cells treated with this compound is indicative of its impact on cell cycle regulation. acs.org

Mechanisms of Programmed Cell Death Induction

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. CDK inhibitors, including this compound, have been shown to trigger this process in cancer cells.

Apoptosis: In cultured lymphoma cell lines, treatment with this compound led to the cleavage of PARP-1, downregulation of anti-apoptotic proteins like XIAP and MCL-1, and the activation of caspases, all of which are hallmarks of apoptosis. acs.org The cytotoxic effects of this compound in lymphoma cell lines are achieved through the promotion of apoptosis. guidetopharmacology.org The downregulation of Mcl-1, a downstream protein of CDK9, has also been linked to apoptosis induction by other CDK inhibitors in pancreatic cancer cells. researchgate.netnih.gov

Senescence: Cellular senescence is another form of cell cycle arrest that can be induced by CDK inhibitors. nih.gov Specifically, inhibitors of CDK4/6 can induce a state of senescence in cancer cells. nih.gov This process is often dependent on a functional Retinoblastoma (Rb) protein. nih.gov While not explicitly detailed for this compound in the provided results, the induction of senescence is a known effect of this class of compounds. nih.govnih.gov

Effects on Cellular Viability and Colony Formation

Beyond immediate cell death, the long-term ability of cancer cells to survive and form new colonies is a critical measure of a drug's efficacy.

Cellular Viability: Studies on various CDK inhibitors have consistently shown a reduction in the viability of cancer cells. nih.gov For instance, the CDK inhibitor Dinaciclib (B612106) drastically reduced cell viability in colorectal cancer cells. uni-ulm.de

Colony Formation: The ability of a single cancer cell to grow into a colony is a measure of its clonogenic survival. CDK inhibitors have been shown to potently suppress long-term survival and colony formation in cancer cells. uni-ulm.de This indicates that the anti-proliferative effects are sustained and can prevent the re-growth of tumors from residual cells.

In Vivo Efficacy in Non-Human Preclinical Disease Models

In vivo studies in animal models are essential to determine if the promising in vitro results translate to a therapeutic effect in a living organism.

Anti-tumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the anti-tumor efficacy of new compounds.

This compound has demonstrated significant activity in various cell line xenograft and patient-derived xenograft (PDX) mouse models. acs.org This includes models of lymphoma, where it has shown efficacy both as a standalone therapy and in combination with other agents. acs.org Similarly, other CDK inhibitors have shown robust anti-tumor effects in xenograft models of head and neck mucosal melanoma and pancreatic cancer. nih.govnih.gov

Table 2: In Vivo Anti-tumor Efficacy of this compound and Related CDK Inhibitors in Xenograft Models This table is representative of the types of data generated in such studies and is based on the general findings for CDK inhibitors.

CompoundCancer ModelObserved EffectReference
This compoundLymphoma (Cell line and PDX)Significant anti-tumor activity acs.org
Dalpiciclib (CDK4/6 inhibitor)Head and Neck Mucosal Melanoma (PDX)Profoundly suppressed tumor growth nih.gov
Compound 2g (CDK inhibitor)Pancreatic Cancer (AsPC-1 xenograft)Moderate tumor inhibition effect nih.gov

Activity in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from patients into immunodeficient mice, are instrumental in preclinical cancer research. These models are considered to be more representative of the heterogeneity and diversity of human tumors compared to traditional cell line-derived xenografts. crownbio.comimpactaging.com

In the context of evaluating this compound, a selective inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 5, and 9, PDX models serve as a crucial platform. guidetopharmacology.org These models allow for the investigation of the compound's efficacy in a setting that more closely mimics the clinical scenario. Research using PDX models has been pivotal in understanding the therapeutic potential of various CDK inhibitors. For instance, in studies of ER+ breast cancer, PDX models have been used to analyze protein expression and resistance to CDK4/6 inhibitors. aacrjournals.org Similarly, the efficacy of CDK inhibitors in colorectal cancer has been explored using these models. crownbio.com

While specific data on the activity of this compound in PDX models is not extensively detailed in the provided search results, the established use of these models for other CDK inhibitors underscores their importance in the preclinical evaluation of this compound. The insights gained from such studies are critical for predicting clinical efficacy and understanding mechanisms of drug resistance.

Efficacy in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) represent a significant advancement in cancer research, providing powerful tools to study cancer biology and evaluate novel therapeutic agents. jcpjournal.org These models are designed to carry specific genetic alterations that are known to drive human cancers, thereby recapitulating key aspects of tumor development and progression in a controlled in vivo system. jcpjournal.orgmdpi.com

The use of GEMMs allows for the investigation of drug efficacy in the context of specific oncogenic drivers or tumor suppressor gene losses. For example, GEMMs have been developed to study the roles of LKB1 and PTEN deficiencies in gastric cancer and to validate EGFR mutants as drug targets in lung cancer. jcpjournal.orgmdpi.com The Vk*MYC transgenic mouse model has been validated as a faithful model for predicting the single-agent activity of drugs in multiple myeloma. nih.gov

While the direct evaluation of this compound in specific GEMMs is not detailed in the provided search results, the principles of using these models are highly relevant to its preclinical assessment. Given that this compound is a selective inhibitor of CDKs 2, 5, and 9, its efficacy could be tested in GEMMs characterized by alterations in pathways regulated by these specific CDKs. guidetopharmacology.org For instance, since CDK2 is implicated in cancers with BRCA deficiency and neuroblastoma, GEMMs with these genetic features would be appropriate for evaluating this compound. acs.org

The data from GEMM studies can provide crucial information on the compound's anti-tumor activity in genetically defined contexts and help identify patient populations that are most likely to respond to treatment.

Investigation of Pharmacodynamic Biomarkers in Vivo

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing molecular-level evidence of a drug's effect on its intended target and downstream pathways within a living organism. criver.com The investigation of PD biomarkers in vivo is a critical step in the preclinical evaluation of therapeutic candidates like this compound, helping to confirm the mechanism of action and to guide dose selection for clinical trials. drugtargetreview.com

For CDK inhibitors, a key pharmacodynamic effect is the modulation of cell cycle progression. nih.gov A common biomarker for CDK4/6 inhibitors, for example, is the phosphorylation status of the retinoblastoma protein (RB). bioscientifica.com Inhibition of CDK4/6 leads to a decrease in RB phosphorylation, which can be measured in tumor tissues and peripheral blood mononuclear cells. nih.govbioscientifica.com

In the context of this compound, which targets CDKs 2, 5, and 9, relevant PD biomarkers would include the phosphorylation of substrates specific to these kinases. guidetopharmacology.org For instance, since CDK2 is crucial for the G1/S phase transition, biomarkers related to this process would be of interest. youtube.com Similarly, as CDK9 is a component of the positive transcription elongation factor b (P-TEFb), measuring the phosphorylation of its substrates, such as the C-terminal domain of RNA polymerase II, could serve as a direct indicator of target engagement.

The investigation of these biomarkers can be conducted in various in vivo models, including PDX and GEMMs, through the analysis of tissue biopsies or circulating biomarkers. Imaging techniques, such as positron emission tomography (PET), can also be employed as non-invasive methods to assess pharmacodynamic responses. drugtargetreview.com For example, 18F-FDG PET is used as a PD biomarker for inhibitors targeting the PI3K pathway by measuring changes in glucose metabolism. drugtargetreview.com A similar imaging-based approach could potentially be developed to monitor the downstream effects of this compound inhibition.

Table of Pharmacodynamic Biomarker Investigation

Biomarker CategoryPotential Biomarkers for this compoundAnalytical Methods
Target EngagementPhosphorylation of CDK2, CDK5, CDK9 substratesImmunohistochemistry, Western Blot, Mass Spectrometry
Downstream Pathway ModulationPhosphorylation of Retinoblastoma protein (RB), RNA Polymerase II C-terminal domainImmunohistochemistry, Western Blot, ELISA
Cellular ResponseInhibition of cell proliferation (e.g., Ki-67 staining), Induction of apoptosis (e.g., cleaved caspase-3)Immunohistochemistry, TUNEL assay
Non-invasive ImagingPET tracers for metabolic or proliferative changesPositron Emission Tomography (PET)

Mechanisms of Resistance to Cdk in 4.35 and Cyclin Dependent Kinase Inhibitors

Inherent Resistance Pathways and Pre-existing Genetic Alterations

Inherent resistance stems from pre-existing genetic or signaling pathway alterations that reduce a cancer cell's sensitivity to CDK4/6 inhibitors from the outset. accscience.com Key mechanisms include:

Loss of Retinoblastoma (Rb) Function: The retinoblastoma protein (pRb), encoded by the RB1 gene, is a critical tumor suppressor and the primary target of the cyclin D-CDK4/6 complex. frontiersin.orgmdpi.com CDK4/6 inhibitors work by preventing the phosphorylation of pRb, thus halting cell cycle progression. frontiersin.org If a tumor has a pre-existing loss-of-function mutation in the RB1 gene, it is inherently resistant to CDK4/6 inhibitors because the target of these drugs is already inactivated. mdpi.comnih.gov While uncommon in treatment-naïve hormone receptor-positive (HR+) breast cancer, the prevalence of RB1 mutations is a key factor in intrinsic resistance. nih.govascopubs.org

Overexpression of Cyclin E or CDK2: Amplification of the CCNE1 gene, which encodes cyclin E1, or increased expression of CDK2 can allow cancer cells to bypass the need for CDK4/6 activity. iiarjournals.orgfrontiersin.org The cyclin E-CDK2 complex can also phosphorylate pRb, driving the cell cycle forward even when CDK4/6 is inhibited. frontiersin.orgfrontiersin.org High baseline expression of CCNE1 mRNA has been correlated with a poorer response to CDK4/6 inhibitors in clinical trials. frontiersin.orgascopubs.org

CDK4/6 Overexpression: Increased expression of CDK4 or CDK6 can be a primary reason for intrinsic resistance. iiarjournals.org

Loss of p16: The p16 protein is a natural inhibitor of CDK4. nih.gov Loss of p16 can contribute to resistance. iiarjournals.org

E2F Overexpression: The E2F family of transcription factors are downstream of pRb. Their overexpression can bypass the need for CDK4/6 inhibition to drive the cell cycle forward. nih.gov

Acquired Resistance Mechanisms and Molecular Adaptations

Acquired resistance develops over time as tumors adapt to the selective pressure of CDK inhibitor treatment. This involves various molecular changes that allow cancer cells to resume proliferation.

RB1 Mutation: The acquisition of RB1 mutations is a well-documented mechanism of acquired resistance. capes.gov.brfrontiersin.org Studies have shown that new RB1 mutations can be detected in patients after they have been treated with CDK4/6 inhibitors, suggesting these mutations emerge under the selective pressure of the drug. capes.gov.br The incidence of RB1 mutations is higher in patients who have progressed on CDK4/6 inhibitor therapy compared to those who have not yet received it. frontiersin.org

CCNE1 Upregulation: Increased expression of cyclin E1, often due to amplification of the CCNE1 gene, is another key mechanism of acquired resistance. iiarjournals.orgfrontiersin.orgascopubs.org This allows for the activation of CDK2, which can then phosphorylate pRb and drive cell cycle progression, bypassing the CDK4/6 blockade. mdpi.comfrontiersin.org

CDK Amplification: Amplification and overexpression of CDK6 have been observed in cell lines and patient samples resistant to CDK4/6 inhibitors. frontiersin.orgiiarjournals.org Increased CDK6 levels can reduce sensitivity to these drugs. iiarjournals.orgd-nb.info While less common, CDK4 amplification has also been reported in some resistant cancers. iiarjournals.org

PI3K/AKT/mTOR Pathway: The activation of the PI3K/AKT/mTOR signaling pathway is a frequent mechanism of both inherent and acquired resistance to CDK4/6 inhibitors. nih.goviiarjournals.orgfrontiersin.org This pathway can promote cell proliferation and survival, and its upregulation can compensate for the inhibition of the CDK4/6 pathway. spandidos-publications.com Mutations in PIK3CA, the gene encoding a catalytic subunit of PI3K, are common in some cancers, though their direct role in CDK inhibitor resistance is still being clarified in clinical studies. nih.gov Loss of the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, can also lead to resistance. nih.govfrontiersin.org

RAS/MAPK Pathway: The RAS family of oncogenes (including KRAS, HRAS, and NRAS) can activate downstream signaling through the MAPK and PI3K/AKT pathways. aacrjournals.org Activating mutations in RAS genes have been found in tumors that are resistant to CDK4/6 inhibitors. aacrjournals.orgaacrjournals.org The introduction of a mutant KRAS gene has been shown to cause resistance in laboratory experiments. aacrjournals.org

c-Myc Upregulation: The oncoprotein c-Myc is a key regulator of cell growth and proliferation. frontiersin.org It can be activated by CDKs, and its upregulation has been observed in preclinical models of CDK4/6 inhibitor resistance. ascopubs.orgfrontiersin.org Overexpression of c-Myc can shorten the G1 phase of the cell cycle, leading to resistance. nih.gov

The INK4 family of proteins, which includes p16 (encoded by CDKN2A), are natural inhibitors of CDK4 and CDK6. amegroups.org While loss of p16 can contribute to inherent resistance, the role of INK4 protein upregulation in acquired resistance is more complex. In some contexts, p16 overexpression in the presence of functional Rb has been shown to confer resistance to CDK4/6 inhibitors by reducing the levels of CDK4. nih.govamegroups.org

Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/mTOR, RAS, c-Myc)

Bypass Mechanisms Leading to Sustained Cell Cycle Progression

Cancer cells can develop bypass mechanisms to continue progressing through the cell cycle despite the presence of a CDK4/6 inhibitor. These mechanisms often involve the activation of other cell cycle kinases or signaling pathways that can compensate for the blocked CDK4/6 activity.

A primary bypass mechanism is the activation of the Cyclin E-CDK2 axis. nih.govmdpi.com When CDK4/6 is inhibited, cancer cells can upregulate cyclin E, which then binds to and activates CDK2. iiarjournals.orgfrontiersin.org The active Cyclin E-CDK2 complex can then phosphorylate pRb, leading to the release of E2F transcription factors and entry into the S phase of the cell cycle, effectively bypassing the G1 arrest induced by the CDK4/6 inhibitor. frontiersin.orgfrontiersin.org

Another bypass mechanism involves the loss of FZR1. frontiersin.org The APC/C-FZR1 complex helps to degrade proteins that promote the S-phase, and the loss of FZR1 can lead to uncontrolled cell cycle progression from the G1 to the S phase. nih.govfrontiersin.org

Activation of other signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, as discussed previously, also serves as a crucial bypass mechanism, allowing cancer cells to sustain proliferation through alternative routes. nih.govresearchgate.net

Strategies to Overcome Resistance and Enhance Efficacy of Cdk in 4.35

Rational Design of Next-Generation CDK Inhibitors

Rational design approaches aim to develop new inhibitors that can circumvent existing resistance mechanisms or possess improved pharmacological properties. For CDK inhibitors, this can involve designing molecules with altered binding modes to overcome mutations in the target kinase or efflux pumps, developing inhibitors with broader or different CDK selectivity profiles, or creating compounds with enhanced cellular uptake or reduced metabolism. While specific efforts focused on the rational design of next-generation inhibitors derived from CDK-IN-4.35 are not detailed in the search results, the principle of rational design is a cornerstone in the development of improved CDK inhibitors wikipedia.org. For instance, next-generation CDK inhibitors targeting CDK2 or selective CDK4 inhibitors are being developed to address resistance to current CDK4/6 inhibitors citeab.comfishersci.dk. Compound 4.35 is described as a selective inhibitor of CDKs 2, 5, and 9 americanelements.com. This selectivity profile might inform rational design efforts for next-generation inhibitors based on its scaffold, potentially focusing on optimizing inhibition of these specific CDKs or modifying the structure to target other relevant CDKs or bypass resistance mechanisms related to alternative CDK dependencies.

Combination Therapy Approaches in Preclinical Models

Combination therapy is a widely explored strategy to enhance the efficacy of CDK inhibitors and overcome or prevent the emergence of resistance. Preclinical studies with various CDK inhibitors have demonstrated the potential for synergistic effects when combined with other targeted agents or conventional chemotherapy nih.govnih.govwikipedia.org. While specific preclinical data for this compound combinations are limited, the rationale for combining CDK inhibitors with other agents is based on targeting complementary pathways or inducing different cytotoxic effects.

Synergistic Effects with Other Targeted Agents (e.g., mTOR, MEK, PI3K, PARP inhibitors)

Combining CDK inhibitors with inhibitors of other key signaling pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, has shown promise in preclinical models nih.govnih.govfishersci.ca. These pathways are often activated in cancer and can contribute to resistance to CDK inhibition nih.govnih.gov. Preclinical studies have demonstrated that combined CDK4/6 and PI3K or mTOR inhibition can overcome monotherapy resistance and suppress proliferation in various cancer models nih.govnih.gov. Similarly, combinations of CDK inhibitors with MEK inhibitors have shown synergistic effects in preclinical settings fishersci.caunipa.it. The rationale is that simultaneously inhibiting multiple nodes in interconnected survival or proliferation pathways can lead to more profound anti-tumor effects. While direct studies of this compound in combination with these specific targeted agents were not found, its reported inhibition of CDK2, 5, and 9 suggests potential rationales for combinations. For example, given its CDK2 inhibition, combinations with agents targeting pathways that become more critical upon CDK2 inhibition could be explored in preclinical models. Combinations of PI3K and PARP inhibitors have also shown synergistic effects in some cancer cell lines, particularly those with PTEN mutations citeab.com. The potential for synergistic interactions between CDK inhibitors and PARP inhibitors is also an area of investigation, although specific data for this compound in such combinations is not available.

Combination with Conventional Anti-Cancer Agents

The combination of CDK inhibitors with conventional chemotherapeutic agents has been investigated, although the optimal scheduling and specific drug combinations can be critical nih.govwikipedia.org. CDK inhibitors typically induce cell cycle arrest, which might, in some contexts, protect cancer cells from chemotherapies that target actively dividing cells nih.gov. However, studies have also shown that certain combinations and schedules can lead to improved efficacy in preclinical models wikipedia.org. For instance, simultaneous treatment of CDK4/6 inhibitors with conventional chemotherapy agents like dexamethasone, L-asparaginase, and vincristine (B1662923) demonstrated improved efficacy compared to monotherapy in preclinical models of acute lymphoblastic leukemia wikipedia.org. The applicability of these findings to this compound would require specific preclinical investigations.

Development of Novel Therapeutic Modalities (e.g., Proteolysis Targeting Chimeras (PROTACs))

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation rather than inhibition fishersci.cacda-amc.caindiamart.comguidetopharmacology.org. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein fishersci.cacda-amc.caguidetopharmacology.org. This approach offers potential advantages, including overcoming resistance mechanisms associated with kinase inhibitor binding site mutations and achieving more complete target knockdown fishersci.caindiamart.com. The development of PROTACs targeting CDKs is an active area of research fishersci.cacda-amc.ca. For example, PROTACs based on palbociclib (B1678290) have been developed to degrade CDK4 and CDK6, showing anti-tumor effects in models resistant to traditional CDK4/6 inhibitors wikipedia.orgmims.com. While the development of PROTACs specifically utilizing this compound as the target-binding ligand is not detailed in the search results, the principle of developing PROTACs to degrade CDKs, including CDK2, CDK5, and CDK9 which are inhibited by this compound, is a relevant strategy for potentially enhancing its therapeutic effects and overcoming resistance. americanelements.comfishersci.cacda-amc.ca.

Future Research Directions for Cdk in 4.35 and Cdk Inhibitors

Elucidation of Novel Biological Roles Beyond Cell Cycle Regulation

While cyclin-dependent kinases (CDKs) are well-established as key regulators of the cell cycle, emerging evidence highlights their involvement in a multitude of other fundamental cellular processes. nih.gov Future research on CDK inhibitors, including the potent inhibitor of CDKs 2, 5, and 9, CDK-IN-4.35, will increasingly focus on these non-canonical functions. glixxlabs.comguidetopharmacology.org Investigations are moving beyond the classical view of CDKs and their inhibitors (CKIs) solely as cell cycle modulators to explore their roles in transcription, DNA repair, metabolism, and even cytoskeletal dynamics. researchgate.nettandfonline.com

The Cip/Kip family of CDK inhibitors, for instance, which includes p21Cip1, p27Kip1, and p57Kip2, are now recognized as multifaceted proteins with functions that extend far beyond cell cycle arrest. researchgate.net These proteins are implicated in apoptosis, transcriptional regulation, and cell migration. researchgate.net Similarly, specific CDKs and cyclins have been shown to have indispensable roles in processes like epigenetic regulation, stem cell self-renewal, and neuronal functions. nih.gov Some of these activities can even be independent of the kinase activity of the CDK/cyclin complex. nih.gov

A significant area of future investigation is the role of CDK4/6 inhibitors in modulating the tumor microenvironment and immune response. nih.gov These inhibitors can induce a senescence-like state in cancer cells and enhance their immunogenicity, suggesting a therapeutic benefit beyond simple proliferation arrest. nih.gov Furthermore, there is evidence that CDK4/6 inhibitors may directly affect other cell types within the tumor, such as immune cells. nih.gov Research into this compound could explore similar immunomodulatory effects, given its potent inhibition of CDK2, 5, and 9, which are also implicated in processes beyond cell cycle control. glixxlabs.comguidetopharmacology.org

Discovery and Validation of Unconventional CDK Targets

A pivotal direction for future CDK inhibitor research is the identification and validation of non-canonical substrates for CDKs. While the retinoblastoma protein (Rb) is a well-known target, CDKs phosphorylate a wide array of other proteins involved in diverse biological pathways. nih.gov For example, CDK4/6 have been shown to phosphorylate and regulate the transcription factor FOXM1 and various glycolytic enzymes. nih.gov Inhibiting these phosphorylation events can have broad effects on tumor cell biology, even in cells that are not dependent on Rb. nih.gov

The discovery of these unconventional targets opens up new therapeutic avenues and helps to explain the broader effects of CDK inhibitors observed in preclinical and clinical settings. For instance, CDK5, a target of this compound, is considered an unconventional CDK as its activity is predominantly found in post-mitotic neurons and is activated by p35/p25 and p39 rather than cyclins. mdpi.com Initially identified for its role in neuronal function, CDK5 and its activators have also been implicated in cancer. mdpi.com

Future studies will likely employ large-scale proteomic approaches to systematically identify novel CDK substrates. This will provide a more comprehensive understanding of the cellular processes regulated by specific CDKs and will aid in the development of more targeted and effective CDK inhibitors. Understanding the full spectrum of substrates for CDKs 2, 5, and 9 will be crucial in elucidating the complete mechanism of action of compounds like this compound.

Application of Advanced Structural Biology Techniques (e.g., cryo-EM for complex elucidation)

The use of advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), is set to revolutionize our understanding of CDK-cyclin complexes and their interactions with inhibitors. Cryo-EM allows for the high-resolution structural determination of large and dynamic protein complexes that have been challenging to crystallize for traditional X-ray crystallography. nih.goviucr.org

Recent studies have successfully used cryo-EM to determine the structure of the human CDK-activating kinase (CAK), a complex composed of CDK7, cyclin H, and MAT1, at near-atomic resolution. nih.govbiorxiv.org These structures have provided critical insights into the assembly of the complex, the mechanism of CDK7 activation, and how inhibitors bind to the active site. nih.govbiorxiv.org The ability to visualize these intricate molecular interactions opens the door for structure-guided design of more potent and selective inhibitors. nih.goviucr.org

For instance, cryo-EM has been used to study the binding of the inhibitor THZ1 to the CAK complex, revealing the structural basis for its covalent inhibition. biorxiv.org Similarly, the structure of the CDK2-cyclin A complex bound to the phosphatase CDC25A was recently solved using cryo-EM, providing a detailed look at this 86 kDa complex. researchgate.net The application of cryo-EM to study this compound in complex with its targets (CDK2, CDK5, and CDK9) and their respective cyclin partners would provide invaluable structural information for further optimization and development of this and related inhibitors. The co-crystal structure of this compound bound to CDK2/cyclin A2 has already been deposited in the Protein Data Bank (PDB ID: 6GVA), highlighting the utility of structural biology in this field. guidetopharmacology.org

Development of Sophisticated In Vitro and In Vivo Research Models

To better predict the clinical efficacy of CDK inhibitors and to study their complex biological effects, the development and use of more sophisticated research models are essential. Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complexity of a tumor in its native environment.

Future research will increasingly rely on three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models. These models better mimic the architecture, cellular heterogeneity, and drug response of human tumors. nih.gov For example, the anti-tumor activity of the multi-CDK inhibitor dinaciclib (B612106) has been investigated in CCA-inoculated mice, demonstrating its efficacy in an in vivo setting. nih.gov Similarly, preclinical evaluation of SCH 727965 (dinaciclib) in a panel of pediatric-derived xenografts showed significant delays in tumor growth. aacrjournals.org

The use of genetically engineered mouse models (GEMMs) will also be crucial for studying the role of specific CDKs in both normal physiology and disease. These models allow for the investigation of CDK function in the context of an intact immune system and a natural tumor microenvironment. nih.gov Furthermore, the development of conditional degradation systems, as used in C. elegans to study CDK-4, allows for precise temporal and spatial control over protein levels, enabling the dissection of specific functions with high precision. bioengineer.org Applying such advanced models to study this compound will provide a more accurate assessment of its therapeutic potential and on-target and off-target effects.

Integration of Omics Data for Deeper Mechanistic Understanding

The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for gaining a deeper mechanistic understanding of CDK inhibitor action and for identifying biomarkers of response and resistance. nih.govnih.gov This systems-level view can uncover deregulated pathways and novel therapeutic targets that might be missed by single-data-type analyses. nih.govmdpi.com

By combining different omics data, researchers can build comprehensive molecular profiles of tumors and track how these profiles change in response to treatment with CDK inhibitors. nih.gov For example, integrating tissue transcriptomics with urine and plasma proteomics has been used to elucidate mechanisms of chronic kidney disease progression. nih.gov A similar approach could be applied to cancer patients treated with CDK inhibitors to identify signatures that predict clinical benefit.

Multi-omics data integration can also help to understand the complex interplay between different cellular processes regulated by CDKs. acs.org For instance, combining proteomic and transcriptomic data can reveal discrepancies between mRNA and protein levels, highlighting the importance of post-transcriptional and post-translational regulation in the cellular response to CDK inhibition. mdpi.com Applying these integrative approaches to the study of this compound will be critical for understanding its full range of biological effects and for identifying patient populations most likely to respond to this and other CDK inhibitors.

Q & A

Q. What is the specific mechanism of action of CDK-IN-4.35 in modulating cyclin-dependent kinases (CDKs)?

this compound selectively inhibits CDK4/6 by competitively binding to their ATP-binding pockets, thereby blocking phosphorylation of downstream targets like retinoblastoma protein (Rb). This inhibition arrests the cell cycle at the G1/S phase, as demonstrated in kinase activity assays and crystallographic studies . Researchers should validate target specificity using isoform-selective enzymatic assays and siRNA knockdowns to rule off-target effects.

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across diverse cell lines?

Experimental design must include:

  • Cell line selection : Use models with varying Rb status (e.g., Rb-positive vs. Rb-negative) to assess dependency on CDK4/6 signaling.
  • Dose-response curves : Test concentrations spanning 0.1–10 μM, with IC50 calculations using nonlinear regression.
  • Controls : Include positive controls (e.g., Palbociclib) and vehicle-only treatments.
  • Assay endpoints : Measure proliferation (MTT/CellTiter-Glo), apoptosis (Annexin V), and cell-cycle arrest (flow cytometry). Reference standardized protocols from journals like Medicinal Chemistry Research .

Q. What statistical methods are recommended for analyzing contradictory data on this compound’s off-target effects?

Apply meta-analysis frameworks to reconcile discrepancies, such as:

  • Triangulation : Cross-validate findings using orthogonal assays (e.g., thermal shift assays vs. kinome profiling).
  • Bayesian hierarchical modeling : Account for variability across studies due to differences in cell culture conditions or assay sensitivity .

Advanced Research Questions

Q. How can researchers address translational challenges when extrapolating this compound’s in vitro potency to in vivo models?

Key considerations include:

  • Pharmacokinetic (PK) profiling : Assess bioavailability, half-life, and tissue distribution in rodent models.
  • Tumor microenvironment (TME) integration : Use patient-derived xenografts (PDXs) or 3D organoids to mimic stromal interactions.
  • Biomarker validation : Quantify p-Rb suppression in tumor biopsies via immunohistochemistry (IHC) .

Q. What strategies are effective in identifying synergistic drug combinations with this compound for overcoming therapeutic resistance?

Implement high-throughput combinatorial screening:

  • Dose-matrix designs : Test this compound with PI3K/mTOR inhibitors or immune checkpoint blockers.
  • Synergy scoring : Use Chou-Talalay or Bliss independence models to quantify additive vs. synergistic effects.
  • Mechanistic validation : Perform RNA-seq to identify pathway crosstalk (e.g., ERK/STAT3 activation) .

Q. How does this compound’s efficacy vary in biologically relevant contexts (e.g., senescence vs. quiescence)?

Design comparative studies using:

  • Senescence-associated β-galactosidase (SA-β-gal) assays : Differentiate cytostatic vs. cytotoxic effects.
  • Single-cell RNA sequencing : Resolve heterogeneity in drug response across subpopulations .

Methodological and Ethical Considerations

Q. What ethical approvals are required for preclinical studies involving this compound in animal models?

Follow institutional guidelines for:

  • Animal welfare : Adhere to ARRIVE 2.0 standards for reporting in vivo experiments.
  • Data transparency : Pre-register study protocols on platforms like Open Science Framework to reduce bias .

Q. How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?

Adopt the following best practices:

  • Standardized characterization : Report HPLC purity (>95%), solubility (in PBS/DMSO), and stability (24-hour time course).
  • Open-data sharing : Deposit raw spectral data (NMR, MS) in repositories like ChemRxiv .

Q. What cross-disciplinary approaches enhance the discovery of this compound’s novel applications (e.g., neuroprotection)?

Combine:

  • Chemoproteomics : Identify non-canonical targets via affinity-based pull-down assays.
  • Computational modeling : Use molecular dynamics simulations to predict binding kinetics under physiological conditions .

Q. How should long-term resistance to this compound be modeled in iterative research?

Develop resistance models by:

  • Chronic exposure : Treat cell lines with escalating doses over 6–12 months.
  • CRISPR-Cas9 screens : Identify resistance-associated genes (e.g., CDK2 amplification).
  • Clinical correlation : Compare findings with longitudinal data from oncology trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK-IN-4.35
Reactant of Route 2
CDK-IN-4.35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.